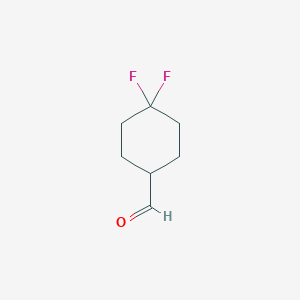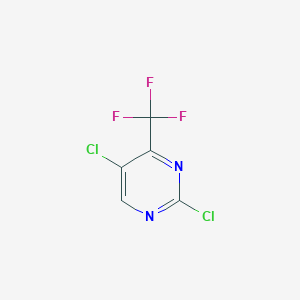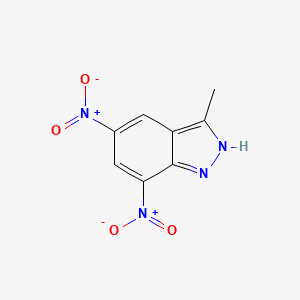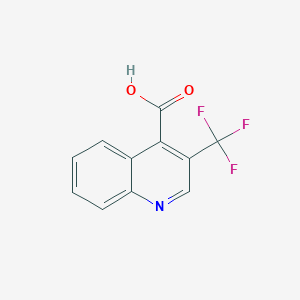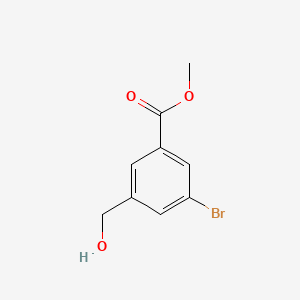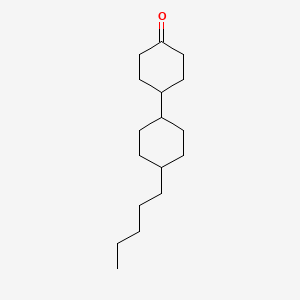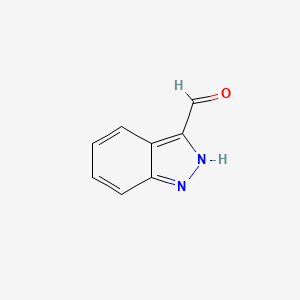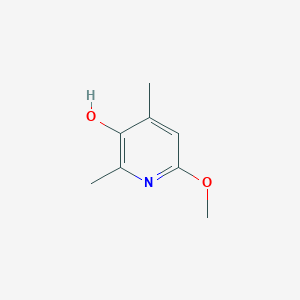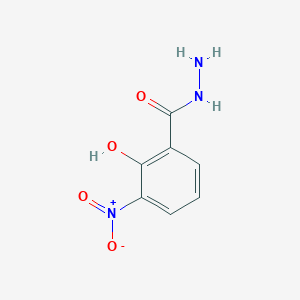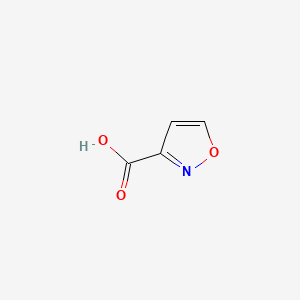
3-Isoxazolecarboxylic acid
Übersicht
Beschreibung
Isoxazolecarboxylic acid is an organic compound characterized by the presence of an isoxazole ring, which is a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom. This compound is known for its stability and moderate solubility in water.
Wirkmechanismus
Target of Action
3-Isoxazolecarboxylic acid, also known as Isoxazole-3-carboxylic acid, has been found to have potent activity against Mycobacterium tuberculosis (Mtb) , the causative agent of Tuberculosis (TB) . The compound’s primary targets are therefore the cellular components of Mtb.
Mode of Action
It has been observed that urea and thiourea derivatives of 5-phenyl-3-isoxazolecarboxylic acid methyl esters display potent in vitro activity against both drug-susceptible and drug-resistant mtb . This suggests that the compound may interact with its targets in a way that disrupts the normal functioning of the bacteria, leading to its death.
Biochemical Pathways
Given its observed activity against mtb, it is likely that the compound interferes with essential biochemical processes within the bacteria, such as cell wall synthesis or energy metabolism .
Pharmacokinetics
Its derivatives have been shown to exhibit sub-micromolar activity against mtb , suggesting that they may have good bioavailability and can reach their targets effectively.
Biochemische Analyse
Biochemical Properties
3-Isoxazolecarboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. One notable interaction is with the enzyme cyclooxygenase, where this compound acts as an inhibitor, thereby reducing the production of prostaglandins. This inhibition is crucial in the context of anti-inflammatory responses. Additionally, this compound has been shown to interact with certain proteins involved in the immune response, modulating their activity and contributing to its potential as an immunoregulatory agent .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In immune cells, it has been observed to modulate cell signaling pathways, particularly those involved in inflammation and immune responses. This modulation can lead to altered gene expression, impacting the production of cytokines and other signaling molecules. Furthermore, this compound influences cellular metabolism by affecting the activity of key metabolic enzymes, thereby altering the metabolic flux within cells .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of enzymes such as cyclooxygenase, inhibiting their activity. This binding is facilitated by the interaction of the isoxazole ring with specific amino acid residues within the enzyme’s active site. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in inflammation and immune responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods. It has been observed that the compound remains stable under standard storage conditions, retaining its activity over extended periods. Upon exposure to light and air, this compound can undergo degradation, leading to a reduction in its efficacy. Long-term studies have shown that continuous exposure to this compound can result in sustained modulation of cellular functions, particularly in immune cells .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits anti-inflammatory and immunoregulatory properties without significant adverse effects. At higher doses, toxic effects such as gastrointestinal irritation and liver toxicity have been observed. These threshold effects highlight the importance of dosage optimization in therapeutic applications of this compound .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes oxidation and conjugation reactions. Enzymes such as cytochrome P450 play a crucial role in the metabolism of this compound, converting it into various metabolites. These metabolic processes can influence the overall efficacy and toxicity of the compound, as well as its interaction with other drugs and biomolecules .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can diffuse passively across cell membranes or be actively transported by specific transporters. Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation. This distribution is crucial for its biological activity, as it determines the concentration of the compound at its site of action .
Subcellular Localization
The subcellular localization of this compound is influenced by several factors, including its chemical structure and interactions with cellular components. It has been observed to localize primarily in the cytoplasm, where it interacts with various enzymes and proteins. Additionally, this compound can be targeted to specific cellular compartments through post-translational modifications, such as phosphorylation, which can direct it to organelles like the mitochondria or endoplasmic reticulum .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Isoxazolecarboxylic acid can be synthesized through several methods. One common approach involves the cycloaddition reaction of nitrile oxides with alkynes, leading to the formation of the isoxazole ring. Another method includes the reaction of hydroxylamine with 1,3-diketones or derivatives of propiolic acid . These reactions typically require specific catalysts and controlled conditions to ensure high yields and purity.
Industrial Production Methods: In industrial settings, the synthesis of isoxazolecarboxylic acid often employs metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs, toxicity, and waste generation. For instance, the use of copper (I) or ruthenium (II) catalysts in (3 + 2) cycloaddition reactions has been explored, but alternative eco-friendly methods are preferred .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Isoxazolsäure durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Die Verbindung kann zu verschiedenen Derivaten oxidiert werden, abhängig von den verwendeten Reagenzien und Bedingungen.
Reduktion: Reduktionsreaktionen können Isoxazolsäure in die entsprechenden Alkohole oder Amine umwandeln.
Substitution: Isoxazolsäure kann an Substitutionsreaktionen teilnehmen, bei denen funktionelle Gruppen am Ring durch andere Gruppen ersetzt werden.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid und Natriumborhydrid werden häufig verwendet.
Substitution: Reagenzien wie Halogene, Alkylierungsmittel und Nucleophile werden in Substitutionsreaktionen eingesetzt.
Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab. So können beispielsweise durch Oxidation Carbonsäuren oder Ketone entstehen, während durch Reduktion Alkohole oder Amine entstehen .
Wissenschaftliche Forschungsanwendungen
Isoxazolsäure hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Sie dient als Baustein für die Synthese verschiedener heterocyclischer Verbindungen und Pharmazeutika.
Biologie: Isoxazolsäurederivate haben sich als potenzielle antimikrobielle und antituberkulose Mittel erwiesen.
Industrie: Isoxazolsäure wird bei der Herstellung von Agrochemikalien wie Herbiziden und Pestiziden verwendet.
5. Wirkmechanismus
Der Wirkmechanismus von Isoxazolsäure und ihren Derivaten beinhaltet Wechselwirkungen mit spezifischen molekularen Zielstrukturen und Signalwegen. So wurde gezeigt, dass bestimmte Derivate das Wachstum von Mycobacterium tuberculosis hemmen, indem sie Enzyme angreifen, die an der Zellwandsynthese beteiligt sind . Darüber hinaus können Isoxazolsäurederivate Immunantworten modulieren, indem sie die Zytokinproduktion und die Lymphozytenproliferation beeinflussen .
Vergleich Mit ähnlichen Verbindungen
Isoxazolsäure kann mit anderen ähnlichen Verbindungen verglichen werden, wie z. B.:
Oxazol: Ein Analogon mit dem Stickstoffatom in Position 3 anstelle von 2.
Pyrrol: Ein Analogon ohne das Sauerstoffatom.
Einzigartigkeit: Isoxazolsäure ist aufgrund ihrer spezifischen Ringstruktur einzigartig, die ihr bestimmte chemische und biologische Eigenschaften verleiht. Ihre Derivate haben vielversprechende Aktivität gegen arzneimittelresistente Stämme von Mycobacterium tuberculosis gezeigt, was sie zu einer wertvollen Verbindung in der pharmazeutischen Chemie macht .
Ähnliche Verbindungen:
- Oxazolsäure
- Pyrrolcarbonsäure
- Furancarbonsäure
Zusammenfassend lässt sich sagen, dass Isoxazolsäure eine vielseitige Verbindung mit großem Potenzial in verschiedenen wissenschaftlichen und industriellen Anwendungen ist. Ihre einzigartige Struktur und Reaktivität machen sie zu einem wertvollen Werkzeug bei der Entwicklung neuer Medikamente und Materialien.
Eigenschaften
IUPAC Name |
1,2-oxazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3NO3/c6-4(7)3-1-2-8-5-3/h1-2H,(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXYRXGFUANQKTA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CON=C1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20461134 | |
| Record name | 3-Isoxazolecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20461134 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3209-71-0 | |
| Record name | 3-Isoxazolecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3209-71-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Isoxazolecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20461134 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2-oxazole-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of Isoxazole-3-carboxylic acid?
A1: Isoxazole-3-carboxylic acid has the molecular formula C4H3NO3 and a molecular weight of 113.07 g/mol.
Q2: Are there any spectroscopic data available for Isoxazole-3-carboxylic acid?
A2: Yes, researchers frequently utilize spectroscopic techniques like IR and NMR to characterize Isoxazole-3-carboxylic acid and its derivatives. For instance, in one study, researchers employed IR and NMR to analyze newly synthesized esters of curcumin and 5-phenylisoxazole-3-carboxylic acid. []
Q3: What are the primary biological targets of Isoxazole-3-carboxylic acid derivatives?
A3: Research indicates that Isoxazole-3-carboxylic acid derivatives demonstrate activity against various targets, including:
- Mycobacterium tuberculosis: Notably, these compounds show potent activity against both replicating and non-replicating forms of the bacteria, making them attractive leads for developing new anti-tuberculosis drugs. [, , , , ]
- HIV-1 Integrase: Certain derivatives act as bioisosteres of β-diketo acid inhibitors, targeting HIV-1 integrase, a key enzyme in the HIV replication cycle. [, ]
- Hsp90: Isoxazole-3-carboxylic acid derivatives, particularly ethylamide 5-(2,4-dihydroxy-5-isopropylphenyl)-4-(4-morpholin-4-ylmethylphenyl)isoxazole-3-carboxylic acid (AUY922), have shown promise as Hsp90 inhibitors, exhibiting anti-proliferative effects against various cancer cells. [, ]
- Bacterial Serine Acetyltransferase (SAT): Studies have identified substituted (2-aminooxazol-4-yl)isoxazole-3-carboxylic acids as inhibitors of SAT, a key enzyme in the L-cysteine biosynthesis pathway of bacteria. Inhibition of this pathway could potentially enhance the efficacy of antibacterial treatments. []
- Melanogenesis: Research suggests that 4,5,6,7-tetrahydrobenzo[d]isoxazole derivatives, structurally related to Isoxazole-3-carboxylic acid, exhibit melanogenesis inhibitory activity, potentially serving as tools for studying pigmentation disorders and developing new treatments. []
Q4: How do Isoxazole-3-carboxylic acid esters exert their anti-tubercular effects?
A4: While the exact mechanism is still under investigation, research suggests that the ester itself might not be the active compound. Instead, hydrolysis of the ester at the site of action could lead to the formation of the corresponding carboxylic acid, which is believed to be the active species. []
Q5: Have Isoxazole-3-carboxylic acid derivatives been tested in vivo?
A5: Yes, certain derivatives, particularly those exhibiting anti-tubercular activity, have undergone in vivo testing. For example, compound 3, a 5-(2,8-bis(trifluoromethyl)quinolin-4-yloxymethyl)isoxazole-3-carboxylic acid ethyl ester, showed promising in vivo anti-tubercular activity but was rapidly metabolized. This led to further structural modifications to enhance metabolic stability. []
Q6: How does modifying the structure of Isoxazole-3-carboxylic acid derivatives affect their activity?
A6: Structural modifications significantly influence the activity, potency, and selectivity of these compounds. [, , , , , ] Some key observations include:
- The 3-isoxazolecarboxylic acid ester core is crucial for anti-tubercular activity. []
- The linker and the aromatic ring at the C-5 position can modulate potency and metabolic stability. []
- Lipophilic substituents on the aromatic moiety generally improve potency but may also increase metabolic instability. []
- Replacing the oxymethylene linker with an alkene linker can enhance both metabolic stability and anti-tubercular potency. []
Q7: Have computational methods been employed to study Isoxazole-3-carboxylic acid derivatives?
A7: Yes, computational chemistry plays a crucial role in understanding and optimizing these compounds. Researchers use techniques like:
- Virtual screening: Identifying potential lead compounds from large databases. []
- Structure-based drug design: Optimizing the interactions between the compound and its target. [, ]
- Docking studies: Investigating the binding modes of compounds within the active site of target proteins. [, ]
- Free energy perturbation calculations: Estimating the free energy changes associated with binding and other processes. []
Q8: Is there any information available about the toxicity of Isoxazole-3-carboxylic acid derivatives?
A8: While information regarding the toxicology of the parent compound is limited, some studies on specific derivatives highlight potential safety concerns. For instance, modifications to enhance the metabolic stability of compound 3, while increasing potency, also led to observable neurotoxicity at high dosages. [] This highlights the need for careful evaluation of the safety profile of promising derivatives throughout the drug development process.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


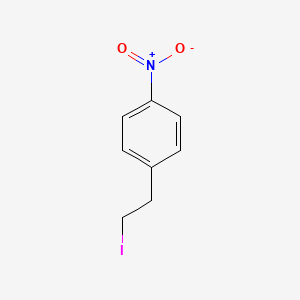
![(Z)-but-2-enedioic acid;5-[(Z)-(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-N-[(2S)-2-hydroxy-3-morpholin-4-ylpropyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide](/img/structure/B1312672.png)
